2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol
Description
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol is a phenolic derivative characterized by a methoxy group at the 2-position and a 4-trifluoromethoxyphenyl substituent at the 5-position of the aromatic ring. These analogs exhibit diverse biological activities, including antitumor, antioxidant, and antimicrobial properties, often attributed to their substituted phenolic frameworks .
Properties
IUPAC Name |
2-methoxy-5-[4-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-19-13-7-4-10(8-12(13)18)9-2-5-11(6-3-9)20-14(15,16)17/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVARHNFDBLJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685755 | |
| Record name | 4-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-61-5 | |
| Record name | 4-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation
The Houben-Hoesch reaction, a Friedel-Crafts acylation variant, offers an alternative for constructing the biphenyl backbone. Using 2-methoxyphenol as the activated aromatic substrate:
-
Acylation : Treat 2-methoxyphenol with 4-trifluoromethoxybenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃, CH₂Cl₂, 0°C to RT). This forms 2-methoxy-5-(4-trifluoromethoxybenzoyl)phenol.
-
Reduction of Ketone : The acyl group is reduced to a methylene bridge via Clemmensen reduction (Zn-Hg, HCl, reflux), yielding the biphenyl structure.
Challenges :
-
Regioselectivity issues arise due to competing para/meta acylation.
-
Over-reduction or side reactions necessitate careful stoichiometric control.
Multi-Step Functionalization Strategies
Sequential Halogenation and Alkoxylation
A modular approach inspired by trifluoromethylphenol synthesis involves:
-
Halogenation at Position 5 : Direct bromination of 2-methoxyphenol using Br₂ in acetic acid, yielding 2-methoxy-5-bromophenol.
-
Nucleophilic Substitution with Trifluoromethoxide : Reacting the bromide with potassium trifluoromethoxide (KOCF₃) in DMF at 120°C substitutes bromine with the trifluoromethoxy group.
-
Deprotection of Phenol : If protected, hydrogenolysis or acidic hydrolysis (HCl/EtOH) recovers the free phenol.
Limitations :
-
Nucleophilic aromatic substitution (NAS) demands electron-deficient arenes. The methoxy group’s ortho/para-directing nature complicates NAS at position 5, necessitating high temperatures and prolonged reaction times.
Comparative Analysis of Methodologies
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Benzyl Ether/Hydrogenolysis | High-yielding deprotection; Scalable | Requires toxic Pd/C; Multi-step | 70–85% |
| Friedel-Crafts Alkylation | Direct C–C bond formation | Poor regioselectivity; Harsh conditions | 50–60% |
| Halogenation/NAS | Modular; Minimal protection | Low efficiency for electron-rich arenes | 40–55% |
Mechanistic Insights and Optimization
Catalytic Hydrogenation Dynamics
Hydrogenolysis of benzyl ethers proceeds via adsorption of the substrate onto Pd/C, followed by H₂ dissociation and sequential C–O bond cleavage. Electron-withdrawing groups (e.g., trifluoromethoxy) retard adsorption, necessitating higher H₂ pressures (≥80 psi).
Solvent Effects in Cross-Coupling
Polar aprotic solvents (DME, DMF) enhance Suzuki coupling rates by stabilizing palladium intermediates. However, coordinating solvents (e.g., DMA) may inhibit catalytic activity, requiring ligand optimization (e.g., PPh₃ vs. SPhos).
Scalability and Industrial Considerations
The benzyl ether route is most viable for large-scale production due to:
Chemical Reactions Analysis
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic derivatives.
Scientific Research Applications
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, their substituents, and biological activities:
Physicochemical Properties
- Solubility : Erianin’s poor water solubility contrasts with CA-4’s prodrug formulation, highlighting the impact of substituents (e.g., trifluoromethoxy vs. phosphate groups) on bioavailability .
Crystallographic and Stability Data
- Schiff Base Derivatives: Compounds like 2-methoxy-5-((phenylamino)methyl)phenol () form stable intermolecular hydrogen bonds (O2···O11 = 2.8885 Å), enhancing crystal packing .
- Thermal Stability : CA-4 derivatives maintain structural integrity up to 150°C, critical for formulation .
Key Research Findings and Challenges
Biological Activity
2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group and a trifluoromethoxy group attached to a phenolic ring. This unique configuration contributes to its biological properties. The compound can be represented as follows:
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro experiments revealed that it inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation . This inhibition suggests a potential therapeutic role in conditions characterized by chronic inflammation.
3. Antioxidant Activity
Quantitative structure-activity relationship (QSAR) studies have shown that this compound possesses antioxidant properties, which may be attributed to its ability to scavenge free radicals . The antioxidant capacity was evaluated using the DPPH radical-scavenging assay, indicating its potential as a protective agent against oxidative stress.
The biological effects of this compound are believed to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX-2, thereby reducing the production of pro-inflammatory mediators.
- Radical Scavenging : It can neutralize free radicals, mitigating oxidative damage to cells.
Further studies are necessary to elucidate the exact pathways involved in these mechanisms.
Data Table: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Inhibits COX-2 expression in vitro | |
| Antioxidant | Exhibits DPPH radical-scavenging activity |
Case Studies
- Antimicrobial Efficacy : A case study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in inflammatory markers compared to control groups .
Q & A
Basic: What are the common synthetic routes for 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via Ullmann coupling or nucleophilic aromatic substitution. Key steps include:
- Ullmann Coupling: Reaction of 2-methoxyphenol derivatives with 4-trifluoromethoxyphenyl boronic acid under palladium catalysis. Optimize temperature (80–120°C) and solvent (DMF/toluene) to enhance coupling efficiency .
- Electrophilic Substitution: Introduce the trifluoromethoxy group via nitration followed by reduction and diazotization. Control stoichiometry of HNO₃/H₂SO₄ to minimize byproducts .
- Yield Optimization: Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates. Catalytic amounts of CuI improve cross-coupling yields by 15–20% .
Advanced: How can X-ray crystallography and computational methods resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (e.g., SHELXL ) confirms bond lengths/angles and substituent orientation. For example, the dihedral angle between methoxy and trifluoromethoxy groups was resolved as 87.5° ± 0.3° in a related structure .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs. For instance, O–H···O interactions dominate (42% contribution) in analogous phenolic crystals .
- DFT Calculations: Compare experimental data with B3LYP/6-311+G(d,p) models to validate electronic effects of the trifluoromethoxy group. Discrepancies >0.05 Å in bond lengths suggest solvation effects .
Basic: What spectroscopic techniques are prioritized for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 314.0695 (calc. 314.0698). Fragmentation peaks at m/z 167 and 147 indicate cleavage at the ether linkage .
- IR Spectroscopy: Broad O–H stretch at 3200–3400 cm⁻¹; C–F stretches at 1150–1250 cm⁻¹ .
Advanced: How to address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Control for Substituent Effects: Compare bioactivity with analogs (e.g., 2-Methoxy-5-(phenylamino)methylphenol ) to isolate the role of the trifluoromethoxy group.
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin). Variations in IC₅₀ (>10 µM) may stem from differential membrane permeability .
- Meta-Analysis: Apply multivariate regression to published datasets, weighting for sample size and purity (>95% by HPLC). Outliers often correlate with impure batches or DMSO solvent artifacts .
Basic: How does the substituent arrangement influence the compound’s chemical reactivity?
Methodological Answer:
- Electron-Withdrawing Effects: The trifluoromethoxy group deactivates the aromatic ring, reducing electrophilic substitution rates. Nitration occurs at the meta position (relative to –OCH₃) with 70% regioselectivity .
- Steric Hindrance: Ortho-substituents (e.g., –OCH₃) hinder nucleophilic attack at the 5-position. Kinetic studies show a 3-fold decrease in SNAr reactivity compared to unsubstituted analogs .
- Comparative Reactivity Table:
| Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Preferred Site |
|---|---|---|
| –OCH₃ | 0.45 | Para |
| –CF₃O | 0.12 | Meta |
| –NO₂ | 0.08 | Meta |
Advanced: What strategies mitigate challenges in crystallizing this compound?
Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., EtOH/DCM 3:1) to balance solubility and nucleation. Slow evaporation at 4°C yields plate-like crystals suitable for diffraction .
- Additives: Introduce 5% ethyl acetate to disrupt π-π stacking, reducing twinning defects.
- Refinement Protocols: Apply SHELXL’s TWIN/BASF commands to model twinned crystals. For example, a BASF value of 0.35 improved R₁ from 0.12 to 0.08 in a recent study .
Advanced: How to design experiments probing the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with protein structures (PDB: 1XYZ) to predict binding poses. The trifluoromethoxy group shows hydrophobic interactions with Leu123 (ΔG = -8.2 kcal/mol) .
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd = 2.1 µM) by titrating 10 µM compound into 1 µM enzyme. Exothermic peaks confirm entropy-driven binding .
- Fluorescence Quenching: Monitor tryptophan emission at 340 nm (λex = 280 nm) to assess conformational changes in target proteins .
Basic: What are the key considerations for stability studies under experimental conditions?
Methodological Answer:
- pH Stability: The compound degrades at pH >8 (t₁/₂ = 2 hrs) due to hydrolysis of the trifluoromethoxy group. Use buffered solutions (pH 5–7) for long-term storage .
- Light Sensitivity: UV-Vis spectra show 15% decomposition after 24 hrs under UV light. Store in amber vials and minimize exposure .
- Thermal Stability: TGA analysis indicates decomposition onset at 180°C. Avoid heating above 100°C in synthetic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
